Sodium tri-sec-butylborohydride (NaBH(sec-Bu)₃), also known as N-Selectride or sodium tris(3-methyl-2-butyl)borohydride, is a valuable reducing agent widely used in organic synthesis. Its bulky sec-butyl groups contribute to its unique properties compared to other borohydride reducing agents, such as sodium borohydride (NaBH₄).
N-Selectride selectively reduces various functional groups, including aldehydes, ketones, imines, and epoxides, to their corresponding alcohols. It exhibits milder reducing properties compared to lithium aluminum hydride (LiAlH₄), making it suitable for reactions involving sensitive functionalities. Additionally, its steric bulk allows for chemoselective reduction, favoring reactions at less sterically hindered sites within a molecule [].
N-Selectride finds application in dehydrogenative coupling reactions, which form carbon-carbon bonds by removing hydrogen atoms from two different molecules. This approach offers an alternative to traditional coupling methods that often require harsh conditions or expensive catalysts. Recent research demonstrates the effectiveness of N-Selectride in promoting the dehydrogenative coupling of alcohols with hydrosilanes to form alkenes []. This method offers a valuable tool for synthesizing complex organic molecules with improved atom economy and efficiency.
Beyond its primary uses in reduction and dehydrogenative coupling, N-Selectride finds application in various other areas of scientific research. These include:
Sodium tri-sec-butylborohydride is an organoboron compound with the chemical formula C₁₂H₂₇BNa. It is a colorless, viscous liquid that serves as a powerful reducing agent in organic synthesis. This compound is particularly notable for its ability to perform stereoselective reductions, making it a valuable tool in the synthesis of complex organic molecules. Sodium tri-sec-butylborohydride is soluble in solvents such as tetrahydrofuran and diethyl ether, and it reacts vigorously with water, producing flammable gases .
Sodium tri-sec-butylborohydride is primarily used for the reduction of carbonyl compounds, including ketones and aldehydes, to their corresponding alcohols. The reaction mechanism typically involves the transfer of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate that can be hydrolyzed to yield the alcohol:
Sodium tri-sec-butylborohydride can be synthesized through the reaction of tri-sec-butylborane with sodium hydride. The general synthesis pathway involves the following steps:
Sodium tri-sec-butylborohydride finds extensive use in organic chemistry for:
Studies on sodium tri-sec-butylborohydride have focused on its interactions with various substrates in organic synthesis. Its ability to selectively reduce specific functional groups under mild conditions demonstrates its utility as a reagent that can influence reaction pathways and selectivity . Additionally, its reactivity with water highlights the need for careful handling and storage conditions to prevent unintended reactions.
Sodium tri-sec-butylborohydride belongs to a class of boron-based reducing agents that share similar functionalities but differ in selectivity and reactivity. Here are some similar compounds:
Compound Name | Formula | Unique Features |
---|---|---|
Lithium tri-sec-butylborohydride | C₁₂H₂₇BLi | More selective for certain ketones due to lithium's smaller size. |
Potassium tri-sec-butylborohydride | C₁₂H₂₇BK | Exhibits different reactivity patterns compared to sodium and lithium variants. |
Lithium trisiamylborohydride | C₁₅H₃₃BLi | Known for high selectivity in reducing cyclic ketones. |
These compounds are often used interchangeably depending on the specific requirements of the reaction conditions and desired outcomes.
Sodium tri-sec-butylborohydride stands out for its balance between steric hindrance and reactivity, making it particularly suitable for challenging reductions where selectivity is paramount .
Sodium tri-sec-butylborohydride possesses the molecular formula C₁₂H₂₈BNa, reflecting its composition of twelve carbon atoms, twenty-eight hydrogen atoms, one boron atom, and one sodium atom [2] [3] [5]. The compound exhibits a molecular weight of 206.15 grams per mole, which has been consistently reported across multiple analytical determinations [2] [6] [7]. The Chemical Abstracts Service registry number for this compound is 67276-04-4, with the corresponding European Inventory of Existing Commercial Chemical Substances number being 266-630-5 [2] [8].
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₈BNa |
Molecular Weight (g/mol) | 206.15 |
CAS Number | 67276-04-4 |
EINECS Number | 266-630-5 |
Chemical Name (IUPAC) | Sodium hydrotris(1-methylpropyl)borate(1-) |
Common Names | N-Selectride, Sodium tri-sec-butylborohydride |
The systematic International Union of Pure and Applied Chemistry name for this compound is sodium hydrotris(1-methylpropyl)borate(1-), which accurately describes the anionic borohydride structure with its associated sodium cation [7] [9].
The molecular architecture of sodium tri-sec-butylborohydride centers around a tetrahedral boron atom that coordinates to three sec-butyl groups and one hydride ligand [1] [10]. The boron center adopts sp³ hybridization, resulting in a tetrahedral geometry that is characteristic of tetracoordinate boron species [10] [11]. Each sec-butyl group contributes two relevant rotatable carbon-carbon bonds, generating considerable conformational flexibility within the molecule [10].
The compound exhibits up to 5,832 distinct conformations due to the rotational freedom of the sec-butyl substituents [10]. Each sec-butyl group can adopt nine different rotameric states, contributing to the overall steric bulk and selectivity properties of the reducing agent [10]. The tetrahedral arrangement around the boron center creates a sterically hindered environment that influences the compound's reactivity patterns and selectivity characteristics [12].
The bonding characteristics involve polarized covalent bonds between boron and the organic substituents, while the boron-hydride bond exhibits significant ionic character [11] [13]. The sodium cation interacts electrostatically with the anionic borohydride center, forming an ionic salt structure [1] [7]. This ionic interaction is crucial for the compound's stability and solubility properties in polar aprotic solvents [8].
Parameter | Description |
---|---|
Molecular Geometry | Tetrahedral boron center with three sec-butyl groups and one hydride |
Boron Coordination | Tetrahedral (sp³ hybridization) |
Sodium Coordination | Ionic interaction with borohydride anion |
B-H Bond Character | Polarized covalent bonds with hydridic character |
Steric Environment | Sterically hindered due to three bulky sec-butyl groups |
Electronic Configuration | Boron: electron-deficient center, Hydride: electron-rich |
The electronic structure of sodium tri-sec-butylborohydride reflects the electron-deficient nature of the boron center and the electron-rich character of the hydride ligand [11] [13]. The boron atom in this compound maintains a formal oxidation state of +3, while the hydride carries a formal charge of -1 [11]. The three sec-butyl groups provide electron density to the boron center through inductive effects, moderating the electron deficiency typically associated with boron compounds [13].
The electronic distribution within the molecule creates regions of varying electron density, with the hydride representing the most nucleophilic site [11] [13]. This electronic arrangement is fundamental to the compound's reducing capabilities, as the hydride can readily transfer its electron pair to electrophilic centers [11]. The sodium cation does not participate directly in the electronic structure of the reducing center but serves to balance the overall charge of the complex [9].
Quantum mechanical calculations on related borohydride systems have revealed that the electronic structure exhibits complex characteristics due to the relatively weak polarization of the boron-hydrogen bonds [11]. The electronic properties are further influenced by the steric bulk of the sec-butyl substituents, which affect the orbital overlap and electron distribution patterns within the molecule [10].
The compound's electronic structure contributes to its stability under appropriate storage conditions while maintaining reactivity toward suitable substrates [11] [13]. The electron-rich hydride center enables the molecule to function as an effective reducing agent, while the electronic environment created by the bulky substituents imparts selectivity to the reduction processes [10] [12].
Sodium tri-sec-butylborohydride typically exists as a clear, colorless to yellow solution in tetrahydrofuran, with commercial preparations commonly available at 1.0 molar concentration [1] [3] [6]. The compound exhibits a density of 0.893 grams per milliliter at 25 degrees Celsius when dissolved in tetrahydrofuran [5] [6]. The solution demonstrates a notably low flash point of 5 degrees Fahrenheit (-15 degrees Celsius), reflecting the flammable nature of both the compound and its solvent system [5] [6].
The stability profile of sodium tri-sec-butylborohydride reveals distinct behavior under different environmental conditions [14] [15]. Under dry atmospheric conditions, the compound maintains stability for extended periods when properly stored [14]. However, exposure to moisture results in rapid hydrolysis, which can lead to decomposition and potential combustion hazards [14] [15]. This moisture sensitivity necessitates careful handling and storage under inert atmospheric conditions [14].
Property | Value |
---|---|
Physical State | Liquid (in solution) |
Appearance | Clear colorless to yellow solution |
Density (g/mL at 25°C) | 0.893 |
Flash Point | 5°F (-15°C) |
Solubility in THF | Soluble (typically 1.0 M) |
Solubility in Diethyl Ether | Soluble |
Stability in Dry Air | Stable |
Stability in Moist Air | Hydrolyzes readily |
The compound demonstrates excellent solubility in ethereal solvents, particularly tetrahydrofuran and diethyl ether [1] [14]. This solubility profile enables its use in various organic synthetic applications where anhydrous conditions are maintained [8]. The thermal stability of the compound allows for storage at ambient temperatures under appropriate conditions, though refrigeration may extend shelf life [6].
Storage recommendations typically specify maintenance under inert gas atmospheres in cool, dry, well-ventilated areas [6] [14]. The compound requires protection from moisture, oxidizing agents, and incompatible materials to maintain its integrity and reducing capability [6]. Proper storage conditions are essential for preserving both the concentration and selectivity characteristics of the reducing agent [14].
The spectroscopic characterization of sodium tri-sec-butylborohydride reveals distinctive features that enable identification and purity assessment [16] [17] [18]. Infrared spectroscopy provides particularly valuable information about the boron-hydrogen bonding characteristics within the molecule [17] [18]. The boron-hydrogen stretching vibrations appear as characteristic absorptions around 2300 wavenumbers, while boron-hydrogen bending modes are observed near 1100 wavenumbers [17] [18].
Nuclear magnetic resonance spectroscopy offers detailed structural information about the compound [16] [19]. Proton nuclear magnetic resonance spectra exhibit characteristic multipicity patterns associated with the sec-butyl substituents, including methyl doublets and methine multiplets [16] [19]. The integration patterns in proton nuclear magnetic resonance spectra provide quantitative information about the compound's purity and concentration [19].
Boron-11 nuclear magnetic resonance spectroscopy reveals signals characteristic of the tetracoordinate boron environment [17] [18]. The chemical shift and coupling patterns observed in boron nuclear magnetic resonance spectra reflect the electronic environment around the boron center and its coordination to both organic and hydridic ligands [18].
Technique | Key Features |
---|---|
Infrared Spectroscopy | B-H stretching vibrations around 2300 cm⁻¹, B-H bending around 1100 cm⁻¹ |
Nuclear Magnetic Resonance | ¹H NMR shows characteristic sec-butyl patterns, ¹¹B NMR exhibits borohydride signals |
Mass Spectrometry | Molecular ion peak at m/z 206.15, fragmentation patterns typical of borohydrides |
Raman Spectroscopy | B-H stretching and bending modes, complementary to IR data |
Mass spectrometry provides molecular weight confirmation through observation of the molecular ion peak at mass-to-charge ratio 206.15 [3] [7]. Fragmentation patterns in mass spectrometric analysis reveal characteristic losses associated with sec-butyl groups and borohydride functionalities [16]. These spectroscopic techniques collectively enable comprehensive characterization and quality control of sodium tri-sec-butylborohydride preparations [16] [17].
Industrial production of sodium tri-sec-butylborohydride primarily employs scaled-up versions of established laboratory methods with modifications for commercial viability. The most widely implemented industrial approach adapts the Brown-Schlesinger process, originally developed for sodium borohydride production [1] [2] [3]. This process operates at elevated temperatures of 250-270°C in mineral oil dispersions under inert atmospheric conditions [2] [4].
The industrial methodology involves the reaction of sodium hydride with trimethyl borate, which can be subsequently modified to incorporate tri-sec-butylborane components [5] [6]. The process achieves yields of 90-94% with reaction times ranging from 2-6 hours [1] [2]. Industrial scale operations require specialized equipment capable of maintaining strict anhydrous conditions and handling pyrophoric materials safely [7] [8].
Alternative industrial approaches include the direct synthesis method utilizing tri-sec-butylborane and sodium metal under controlled atmospheric conditions [5]. This methodology operates at significantly lower temperatures (20-50°C) in tetrahydrofuran or ether solvents, achieving purities exceeding 90% [5]. The process benefits from reduced energy requirements compared to the Brown-Schlesinger adaptation while maintaining commercial viability for pilot to industrial scale production [5].
Laboratory preparation of sodium tri-sec-butylborohydride encompasses several well-established synthetic routes, each offering distinct advantages for research applications. The primary laboratory method involves the direct reaction between tri-sec-butylborane and sodium hydride under rigorously anhydrous conditions [5]. This approach typically employs tetrahydrofuran or diethyl ether as solvents, operating at temperatures ranging from 0 to 25°C with reaction times of 1-4 hours, achieving yields of 85-95% [5].
The lithium aluminum hydride exchange method represents an alternative laboratory approach, utilizing the reaction between lithium aluminum hydride and tri-sec-butylborane in tetrahydrofuran solvent [10] [11]. This methodology operates at controlled temperatures between -10 to 40°C with reaction times of 2-6 hours, typically yielding 75-85% of the desired product [10] [11]. The process requires careful control of addition rates and temperature to prevent side reactions and decomposition [10].
A third laboratory route involves potassium metal reduction, utilizing hydrocarbon solvents at temperatures between 25-60°C [5]. This method achieves yields of 80-90% over reaction periods of 3-8 hours, requiring high purity starting materials and strict atmospheric control [5]. The approach offers advantages in terms of alternative metal sources while maintaining acceptable yields for research purposes [5].
The reaction between trialkylboranes and sodium hydride represents the most direct and widely employed method for synthesizing sodium tri-sec-butylborohydride [5] [11]. This reaction proceeds through a nucleophilic attack mechanism wherein the hydride ion from sodium hydride attacks the electron-deficient boron center of tri-sec-butylborane [5] [12].
The mechanism involves initial coordination of the trialkylborane with the metal hydride, followed by hydride transfer from the metal to the boron center [12]. This process results in the formation of a tetracoordinate borohydride anion, which subsequently forms an ionic compound with the sodium cation [12]. The reaction is highly dependent on steric factors, with the bulky sec-butyl groups influencing both reaction rate and selectivity [7] [13].
Reaction conditions typically require strict exclusion of moisture and oxygen, as both tri-sec-butylborane and sodium hydride are highly sensitive to these atmospheric components [7] [8]. The reaction is generally conducted in aprotic solvents such as tetrahydrofuran or diethyl ether under inert atmosphere [8]. Temperature control is critical, as excessive heating can lead to decomposition of the trialkylborane starting material, while insufficient temperature may result in incomplete conversion [5].
The stoichiometry of this reaction follows a 1:1 molar ratio, with one equivalent of tri-sec-butylborane reacting with one equivalent of sodium hydride to produce one equivalent of sodium tri-sec-butylborohydride [5]. Side reactions are minimal under properly controlled conditions, contributing to the high yields typically achieved with this methodology [5].
Protonolysis methods for sodium tri-sec-butylborohydride synthesis involve the controlled addition of protic solvents or acids to intermediate borohydride complexes [14]. These approaches utilize the principle that certain borohydride intermediates can be selectively protonated to yield the desired trialkylborohydride products while avoiding complete reduction [14].
The protonolysis route typically begins with the formation of nitronate intermediates through the reaction of trialkylborohydrides with appropriate substrates [14]. The key step involves intercepting these intermediates before complete reduction occurs, achieved through controlled protonolysis using silica gel or dilute acids [14]. This methodology has been demonstrated to provide clean reaction products with yields ranging from 62-82% [14].
Alternative protonolysis approaches employ sodium borohydride in mixed solvent systems containing methanol and tetrahydrofuran [14]. In this system, methanol reacts with sodium borohydride to form active methoxyborohydride species, confirmed through boron-11 nuclear magnetic resonance spectroscopy [14]. The gradual addition of sodium borohydride at room temperature to solutions containing the appropriate substrates provides efficient conversion under mild conditions [14].
The mechanism of protonolysis involves selective delivery of hydride equivalents followed by controlled protonation of intermediate species [14]. The success of this approach depends on precise timing and control of reaction conditions to prevent over-reduction or decomposition of sensitive intermediates [14]. Optimization of solvent systems and proton sources is critical for achieving maximum yields and product purity [14].
Several alternative preparation techniques have been developed to address specific synthetic challenges or to provide complementary approaches to traditional methods. Mechanochemical synthesis represents one such alternative, utilizing high-energy ball milling to achieve solid-state reactions between sodium compounds, boron sources, and reducing agents [15] [16]. This approach operates at ambient temperatures and pressures, offering advantages in terms of energy efficiency and equipment simplification [15].
The mechanochemical method typically employs hydrated borax as a boron source, eliminating the need for high-temperature dehydration processes [15]. The reaction achieves yields of 70-85% with milling times of 1-3 hours, utilizing hydrogen generated in situ through the reaction of reducing agents such as magnesium with water [15]. This approach demonstrates particular promise for cost-effective production due to the use of readily available starting materials [15].
Electrochemical synthesis methods have been investigated as potential alternatives for borohydride production, though specific applications to sodium tri-sec-butylborohydride remain limited [1] [6]. These approaches utilize electrolytic reduction of boron-containing compounds under controlled potential conditions [6]. While promising in principle, electrochemical methods require specialized equipment and careful optimization of electrolyte systems [6].
Microwave-assisted synthesis represents another alternative technique, utilizing dielectric heating to accelerate reaction rates and improve selectivity [1]. This approach can significantly reduce reaction times while maintaining high yields, particularly beneficial for temperature-sensitive transformations [1]. The method requires careful optimization of microwave power and timing to prevent decomposition of sensitive starting materials or products [1].
Flammable;Corrosive;Irritant